molecular formula C30H22 B081264 Janusene CAS No. 14707-22-3

Janusene

Número de catálogo B081264
Número CAS: 14707-22-3
Peso molecular: 382.5 g/mol
Clave InChI: CJQQDNYXMCQYND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Janusene is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a type of Janus-faced molecule that has two distinct sides with different chemical properties. This feature makes it a valuable tool in various scientific fields, including materials science, drug delivery, and biomedical research.

Mecanismo De Acción

Janusene's unique structure makes it interact differently with other molecules compared to conventional compounds. Its two distinct sides can interact with different molecules, leading to unique chemical reactions. The mechanism of action of Janusene depends on the specific application. For example, in drug delivery, Janusene can improve drug solubility by interacting with water molecules on one side and the drug molecule on the other side.

Efectos Bioquímicos Y Fisiológicos

Janusene has been shown to have various biochemical and physiological effects, depending on the specific application. For example, Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can improve drug solubility and bioavailability, leading to improved drug efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Janusene has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for various scientific fields. However, the synthesis process can be challenging, and the yield and purity of the final product depend on the synthesis conditions. Additionally, the cost of Janusene can be high, limiting its use in some experiments.

Direcciones Futuras

Janusene has the potential for various future applications in scientific research. For example, it can be used in the development of new materials with unique properties, such as self-healing materials. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability. Further research is needed to explore the full potential of Janusene in various scientific fields.
Conclusion:
Janusene is a unique chemical compound that has various applications in scientific research. Its two distinct sides with different chemical properties make it a valuable tool in materials science, drug delivery, and biomedical research. Further research is needed to explore the full potential of Janusene in various scientific fields.

Métodos De Síntesis

Janusene can be synthesized using different methods, including the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis process involves the use of specific reagents and solvents to achieve the desired product. The purity and yield of the final product depend on the synthesis conditions.

Aplicaciones Científicas De Investigación

Janusene has various applications in scientific research. For example, it can be used in the development of new materials with unique properties. Janusene-containing polymers have been shown to have improved mechanical strength and thermal stability. Additionally, Janusene can be used in drug delivery systems, where it can improve drug solubility and bioavailability.

Propiedades

Número CAS

14707-22-3

Nombre del producto

Janusene

Fórmula molecular

C30H22

Peso molecular

382.5 g/mol

Nombre IUPAC

octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene

InChI

InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H

Clave InChI

CJQQDNYXMCQYND-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68

SMILES canónico

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.